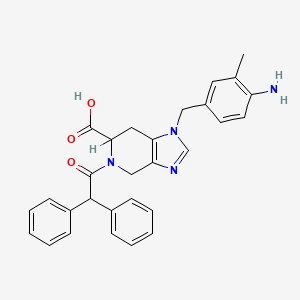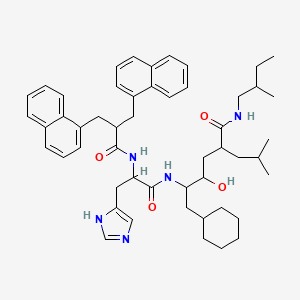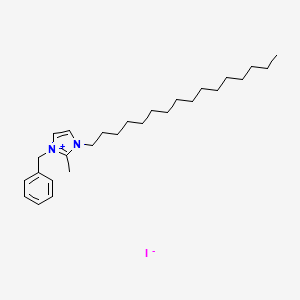
NH125
Overview
Description
1-Benzyl-3-cetyl-2-methylimidazolium iodide, commonly referred to as NH125, is a synthetic compound known for its inhibitory effects on eukaryotic elongation factor 2 kinase (eEF2K).
Mechanism of Action
NH125, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide or eEF-2 Kinase Inhibitor, is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) and has been widely studied for its potential in cancer treatment .
Target of Action
This compound primarily targets the eukaryotic elongation factor 2 kinase (eEF2K) . eEF2K is a unique protein kinase involved in calmodulin-mediated signaling pathways . It plays a crucial role in protein synthesis by regulating the elongation step of protein synthesis .
Mode of Action
This compound inhibits eEF2K activity, but interestingly, it also induces the phosphorylation of eEF2 . It has been found that this compound competes with calmodulin rather than ATP as a mechanism of action .
Biochemical Pathways
The inhibition of eEF2K by this compound affects the protein synthesis pathway. The phosphorylation of eEF2 on its highly conserved Thr56 residue inhibits its activity and thereby negatively regulates protein synthesis . This regulation of protein synthesis is particularly important in cancer cells, where protein synthesis is often upregulated.
Result of Action
The inhibition of eEF2K by this compound has been linked to apoptotic and autophagic cancer cell death, as well as decreased VEGF levels and angiogenesis . Moreover, the induction of eEF2 phosphorylation by this compound has been associated with the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
NH125 inhibits eEF-2 kinase activity in vitro, blocks the phosphorylation of eEF-2 in intact cells, and shows relative selectivity over other protein kinases: protein kinase C (IC 50 = 7.5 μM), protein kinase A (IC 50 = 80 μM), and calmodulin-dependent kinase II (IC 50 > 100 μM) .
Cellular Effects
This compound decreases the viability of 10 cancer cell lines with IC50s ranging from 0.7 to 4.7 μM . The anticancer effect of this compound is not mediated through inhibition of eEF2K. Inhibition of cell growth correlates with induction of peEF2 .
Molecular Mechanism
This compound induces eEF2 phosphorylation (peEF2) through multiple pathways in cancer cells . It is not an eEF2K inhibitor in cancer cells. The anticancer activity of this compound was more correlated with induction of eEF2 phosphorylation than inhibition of eEF2K .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide involves the alkylation of 1-benzyl-2-methylimidazole with cetyl iodide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1-Benzyl-3-cetyl-2-methylimidazolium iodide are not extensively documented, the general approach involves large-scale alkylation reactions followed by purification processes such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-cetyl-2-methylimidazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imidazolium ring, altering its chemical properties.
Substitution: The benzyl and cetyl groups can be substituted with other functional groups, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions
Major Products
Scientific Research Applications
1-Benzyl-3-cetyl-2-methylimidazolium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting eukaryotic elongation factor 2 kinase.
Medicine: It has shown potential as an anticancer agent by inducing phosphorylation of eukaryotic elongation factor 2, leading to the inhibition of cancer cell growth
Comparison with Similar Compounds
1-Benzyl-3-cetyl-2-methylimidazolium iodide is unique due to its dual role as an inhibitor of eukaryotic elongation factor 2 kinase and its lysosomotropic properties. Similar compounds include:
N-dodecylimidazole: Known for its lysosomotropic properties and antiviral activity.
Other alkylated imidazolium compounds: These compounds exhibit similar antiviral and antimicrobial activities, with variations in their alkyl chain lengths affecting their efficacy.
Properties
IUPAC Name |
1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHCBHAGBLLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439853 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278603-08-0 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NH125 affect bacterial cells?
A2: Studies suggest this compound acts against bacteria by disrupting their lipid bilayers, similar to a detergent. This leads to membrane permeabilization and ultimately cell death. [] This mechanism is particularly effective against persistent cells, which are typically tolerant to conventional antibiotics. []
Q2: Can you elaborate on this compound's impact on bacterial biofilms?
A3: this compound exhibits potent activity against bacterial biofilms, effectively disrupting and eradicating them. [, ] Studies have shown its effectiveness against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). [] This activity makes it a promising candidate for addressing biofilm-related infections.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers don't explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 1-Benzyl-3-cetyl-2-methylimidazolium iodide. The molecular formula is C28H49IN2 and the molecular weight is 524.6 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not discuss spectroscopic data for this compound.
Q5: How does modifying the structure of this compound affect its activity against MRSA persister cells?
A6: Research has shown that N-arylated analogues of this compound demonstrate significantly improved biofilm eradication potency and rapid persister-cell-killing activities against MRSA compared to the parent compound. [] Specifically, introducing an N-aryl group to the imidazolium core of this compound appears to enhance these activities.
Q6: What is known about the stability of this compound?
A7: One study found that an N-arylated this compound analogue exhibited comparable shelf-stability to the disinfectant benzyldimethylhexadecylammonium chloride (16-BAC) over 111 days of storage. []
Q7: Has this compound demonstrated efficacy in any in vivo models?
A8: Yes, this compound has shown promising results in preclinical studies. For instance, it significantly reduced tumor volume in a mouse model of glioblastoma when delivered via encapsulated PEG–PCL nanoparticles. [] Additionally, it has shown efficacy in a rat model of hypertension, where it reduced blood pressure, inflammatory markers, and vascular hypertrophy. []
Q8: Are there any known mechanisms of resistance to this compound?
A10: Research suggests that P-glycoprotein (P-gp), a transmembrane efflux pump, can mediate resistance to this compound. [] This is a common mechanism of resistance observed with many chemotherapeutic agents, suggesting that combining this compound with P-gp inhibitors could potentially enhance its efficacy.
Q9: What information is available regarding the toxicity and safety profile of this compound?
A9: While the provided research highlights the potential therapeutic applications of this compound, detailed data on its toxicity and safety profile are limited in these papers. Further investigation is required to fully elucidate its safety profile for potential clinical applications.
Q10: Have any specific drug delivery systems been explored for this compound?
A12: Yes, one study successfully employed encapsulated PEG–PCL nanoparticles for the delivery of this compound in a glioblastoma mouse model. [] This approach led to sustained drug release and a significant reduction in tumor volume, suggesting the potential of nanoformulations for improving this compound delivery.
Q11: What analytical techniques have been used to study the effects of this compound?
A13: Several analytical techniques have been employed to investigate this compound's effects. These include Western blotting to assess protein expression and phosphorylation levels, [, , ] real-time PCR for gene expression analysis, [] fluorescence-based assays to measure bacterial membrane permeabilization, [] and cell viability assays to determine the compound's effect on cell growth and survival. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


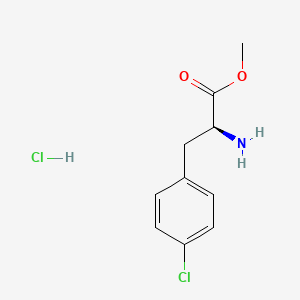


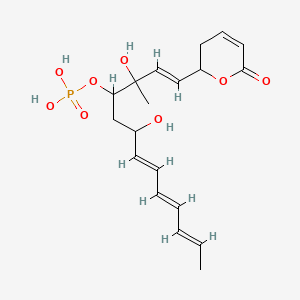
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
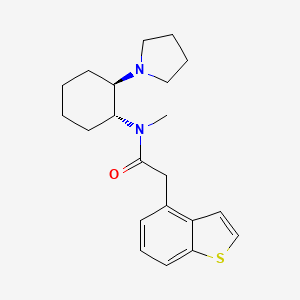
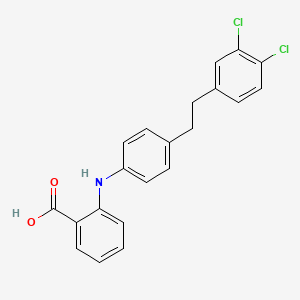
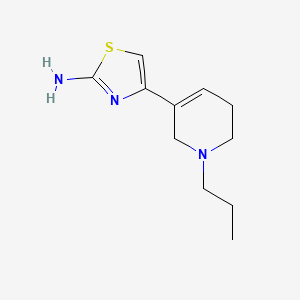

![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
